3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including our compound of interest, are known for their stability and mimicry of the amide bond, making them valuable in medicinal chemistry. They have been incorporated into several marketed drugs due to their desirable pharmacokinetic properties and ability to engage in hydrogen bonding, which is crucial for binding to biological targets .
Organic Synthesis
The triazole ring serves as a versatile scaffold in organic synthesis. It can act as a stable intermediate in the synthesis of more complex molecules. The robustness of the triazole ring allows it to withstand various reaction conditions, facilitating the construction of diverse organic compounds .
Polymer Chemistry
In polymer chemistry, triazoles contribute to the design of novel polymers with enhanced properties. Their incorporation into polymer chains can lead to materials with improved thermal stability, mechanical strength, and chemical resistance .
Supramolecular Chemistry
The triazole moiety’s ability to engage in hydrogen bonding and its aromatic character enable it to form stable supramolecular assemblies. These assemblies have potential applications in the development of new materials and nanotechnology .
Bioconjugation
Triazoles are often used in bioconjugation strategies due to their biocompatibility and inert nature. They can link biomolecules to various probes or surfaces without disrupting the biological function, which is essential for diagnostic and therapeutic applications .
Fluorescent Imaging
The electronic properties of triazoles make them suitable for fluorescent imaging applications. They can be incorporated into fluorescent probes that help in visualizing biological processes, providing valuable insights into cellular functions .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives and [1,2,4]triazolo[4,3-a]pyrazine derivatives have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, [1,2,4]triazolo[4,3-a]pyrazine derivatives have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases .
Biochemical Pathways
Similar compounds have been found to impact a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar compounds have shown promising antiproliferative activities against various cancer cell lines .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
3-ethyl-N-(2-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O/c1-3-19-13-11(17-18-19)12(14-8-15-13)16-9-6-4-5-7-10(9)20-2/h4-8H,3H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOYGAAEFQMGMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.